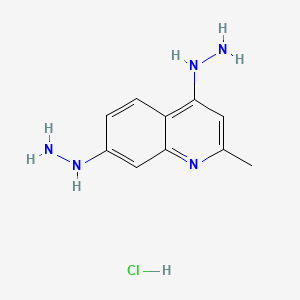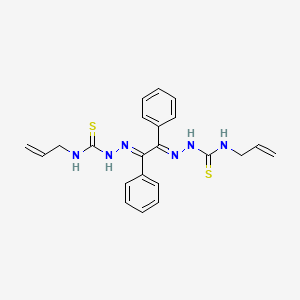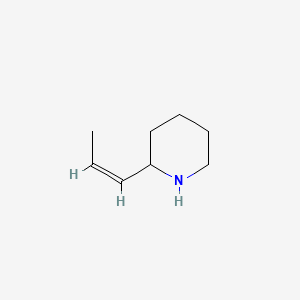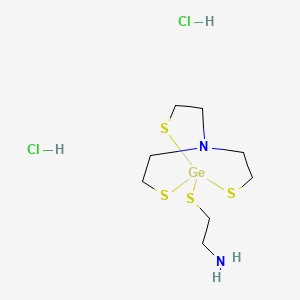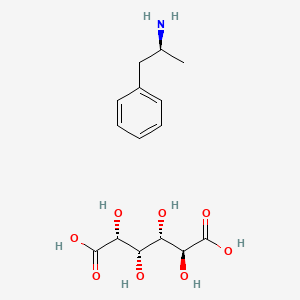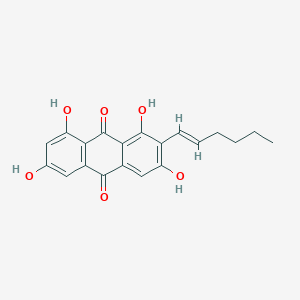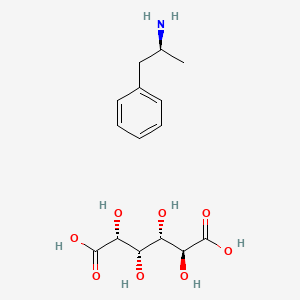
Dextroamphetamine monosaccharate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dextroamphetamine monosaccharate is a potent central nervous system stimulant and a dextrorotatory enantiomer of amphetamine. It is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is known for its ability to increase focus, attention, and energy levels by influencing neurotransmitter activity in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dextroamphetamine monosaccharate typically involves the reduction of phenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. This process yields racemic amphetamine, which is then separated into its enantiomers using chiral resolution techniques .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis methods. These methods include the use of continuous flow reactors to ensure consistent quality and yield. The process involves multiple purification steps, including crystallization and chromatography, to isolate the desired enantiomer .
化学反応の分析
Types of Reactions
Dextroamphetamine monosaccharate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted amphetamines, which can have different pharmacological properties and applications .
科学的研究の応用
Dextroamphetamine monosaccharate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of amphetamine-type stimulants.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively researched for its therapeutic effects in treating ADHD, narcolepsy, and certain cases of treatment-resistant depression.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Dextroamphetamine monosaccharate exerts its effects by increasing the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, from presynaptic neurons. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This action is mediated through the interaction with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) .
類似化合物との比較
Similar Compounds
Levoamphetamine: Another enantiomer of amphetamine, but with less pronounced central nervous system effects.
Methylphenidate: A stimulant used in the treatment of ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.
Modafinil: A wakefulness-promoting agent used to treat narcolepsy and shift work sleep disorder, with a distinct pharmacological profile
Uniqueness
Dextroamphetamine monosaccharate is unique in its potent central nervous system stimulant effects and its specific action on monoamine neurotransmitter systems. Its ability to enhance cognitive function and alertness makes it a valuable therapeutic agent for various neuropsychiatric conditions .
特性
CAS番号 |
799787-69-2 |
|---|---|
分子式 |
C15H23NO8 |
分子量 |
345.34 g/mol |
IUPAC名 |
(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1 |
InChIキー |
VHKVKWTWHZUFIA-DGOKBZBKSA-N |
異性体SMILES |
C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
正規SMILES |
CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


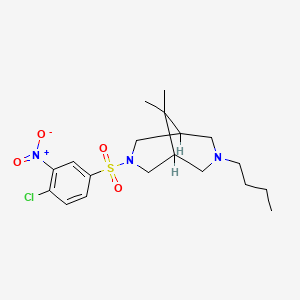

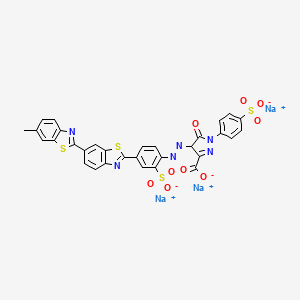
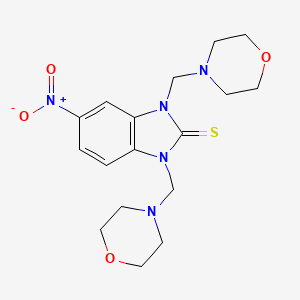
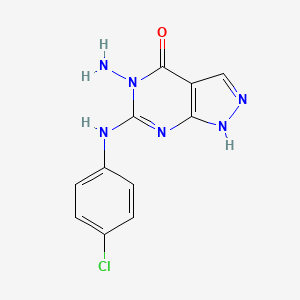
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
